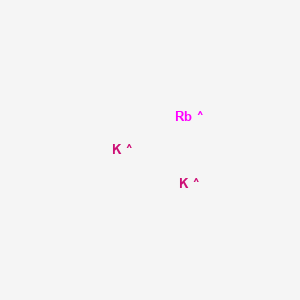
CID 71444854
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound identified by the Chemical Abstracts Service (CAS) number CID 71444854 is a chemical entity with unique properties and applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CID 71444854 involves specific reaction conditions and reagents. The detailed synthetic routes are typically documented in scientific literature and patents. Common methods include:
Stepwise Synthesis: This involves multiple steps where intermediate compounds are synthesized and then further reacted to form the final product.
Catalytic Reactions: Utilizing catalysts to enhance the reaction rate and yield.
Purification: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and high yield. The use of automated systems and stringent quality control measures are crucial in industrial production.
Chemical Reactions Analysis
Types of Reactions
CID 71444854 undergoes various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized products.
Reduction: Reaction with reducing agents to form reduced products.
Substitution: Replacement of one functional group with another under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Solvents: Common solvents include water, ethanol, and dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction may produce alcohols.
Scientific Research Applications
CID 71444854 has a wide range of applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of CID 71444854 involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action are essential to understand its full potential and applications.
Comparison with Similar Compounds
Similar Compounds
- CID 91851924
- CID 174634
Comparison
Compared to similar compounds, CID 71444854 may exhibit unique properties such as higher reactivity, selectivity, or stability under certain conditions. These differences make it a valuable compound for specific applications where other compounds may not be as effective.
Properties
CAS No. |
56095-03-5 |
|---|---|
Molecular Formula |
K2Rb |
Molecular Weight |
163.664 g/mol |
InChI |
InChI=1S/2K.Rb |
InChI Key |
OGPHJNBLJXUEJR-UHFFFAOYSA-N |
Canonical SMILES |
[K].[K].[Rb] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















